molecular formula C11H8N2O3 B1293719 Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid CAS No. 54744-67-1

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Cat. No. B1293719
CAS RN: 54744-67-1
M. Wt: 216.19 g/mol
InChI Key: DQGDHSNPSSYJGU-UHFFFAOYSA-N
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Description

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid derivatives have been identified as a novel class of aldose reductase inhibitors. These compounds are synthesized and tested for their potential in inhibiting the enzyme aldose reductase (ALR2), which is implicated in diabetic complications such as cataract formation .

Synthesis Analysis

The synthesis of these derivatives involves the creation of diastereomeric mixtures due to tautomeric equilibria in solution. The parent compound, referred to as compound 39, has shown good inhibitory activity. Modifications to this parent structure, such as the introduction of a halogen and a lipophilic group, have led to the creation of compound 55, which exhibits even higher activity and selectivity towards ALR2 .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their activity. Docking simulations suggest that the 2-hydroxy tautomer of compound 55 is the active species that binds to the catalytic site of ALR2. This insight into the active form of the molecule is consistent with the observed structure-activity relationships within this series of compounds .

Chemical Reactions Analysis

The cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid derivatives undergo various chemical reactions to form novel heterocyclic compounds. For instance, Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, a related compound, can be prepared by condensation and can react with different electrophilic and nucleophilic reagents to afford a variety of novel heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The presence of the cyano group and the acetic acid moiety plays a significant role in the reactivity and solubility of these molecules. For example, acetone cyanohydrin, a related compound, is a safer alternative to toxic reagents for generating HCN in situ for oxidative cyanation reactions due to its organic nature and solubility in reaction media .

Scientific Research Applications

1. Aldose Reductase Inhibitors

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid derivatives have been synthesized and evaluated as novel aldose reductase (ALR2) inhibitors. These compounds, especially those with additional halogen and lipophilic groups, displayed significant inhibitory activity and selectivity toward ALR2, showing promise for the prevention of cataract development in conditions like diabetes (Da Settimo et al., 2003).

2. Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 1-benzazocin-5-ones, contributing to a synthetic approach to the mitomycins, which are notable for their anticancer properties (Kametani et al., 1978).

3. Chemical Reactions and Stereochemistry

In stereochemical investigations, this compound reacts with methyl ethyl ketone under catalytic conditions to form various esters, demonstrating its utility in exploring reaction mechanisms and stereochemical outcomes (El-Samahy, 2005).

4. Formation of Novel Acceptors for Chromophores

It's also used in the synthesis of novel acceptors for donor–acceptor chromophores. This application is crucial in the development of materials for organic electronics and photonics, showcasing the compound's versatility in material science (Belikov et al., 2016).

5. Synthesis of Nitrogen/Sulfur Heterocycles

A new series of nitrogen and sulfur heterocyclic systems have been synthesized using this compound. This synthesis is significant in medicinal chemistry for developing potential therapeutic agents (Boraei et al., 2020).

Future Directions

The synthetic strategy used to produce “Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid” can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This suggests potential future directions in neuroprotective drug development .

properties

IUPAC Name

2-cyano-2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-5-7(11(15)16)9-6-3-1-2-4-8(6)13-10(9)14/h1-4,7,9H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDHSNPSSYJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970069
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

CAS RN

54744-67-1
Record name α-Cyano-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54744-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-acetic acid, 2,3-dihydro-alpha-cyano-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyano(2-hydroxy-3H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 2
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 4
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 5
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
Reactant of Route 6
Cyano-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Citations

For This Compound
1
Citations
MS Volkova, AM Efremov, EN Bezsonova… - Molecules, 2022 - mdpi.com
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties. Usually, these compounds are obtained by direct …
Number of citations: 3 www.mdpi.com

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